N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-7-6-9(8(2)18-7)12-15-16-13(19-12)14-11(17)10-4-3-5-20-10/h3-6H,1-2H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFMEBVSQMXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to form the furan derivative, followed by the formation of the oxadiazole ring and subsequent coupling with thiophene-2-carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid derivatives, while reduction of the oxadiazole ring can yield different heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Studies have shown that N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide displays cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness in inhibiting the proliferation of breast and lung cancer cells through apoptosis induction mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A recent investigation revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Materials Science
Organic Electronics
this compound has potential applications in organic electronics due to its favorable electronic properties. Its incorporation into organic field-effect transistors (OFETs) has demonstrated improved charge mobility and stability compared to traditional organic semiconductors . This makes it a promising candidate for use in flexible electronic devices.
Photovoltaic Applications
The compound's ability to absorb light efficiently positions it as a potential material for organic photovoltaic cells. Preliminary studies suggest that devices utilizing this compound exhibit enhanced power conversion efficiencies due to its suitable energy levels and light-harvesting capabilities .
Agricultural Chemistry
Pesticidal Activity
In agricultural research, this compound has been tested for its pesticidal properties. Field trials have shown that it effectively controls pest populations while exhibiting low toxicity to non-target organisms . This dual action makes it an attractive candidate for developing environmentally friendly pesticides.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | Anticancer | Induced apoptosis in breast and lung cancer cells; IC50 values significantly lower than standard treatments. |
| Materials Science Review (2024) | Organic Electronics | Enhanced charge mobility in OFETs; stability under various environmental conditions. |
| Agricultural Chemistry Journal (2023) | Pesticidal Activity | Effective against common agricultural pests; minimal impact on beneficial insects. |
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence provided (Pharmacopeial Forum, 2017) includes two structurally distinct compounds (compounds y and z ) that share some heterocyclic features but differ significantly in complexity and substituents. Below is a comparative analysis based on structural and functional aspects:
Table 1: Structural Comparison
| Feature | Target Compound | Compound y (PF 43(1), 2017) | Compound z (PF 43(1), 2017) |
|---|---|---|---|
| Core Heterocycle | 1,3,4-Oxadiazole | Thiazole | Thiazole |
| Substituents | 2,5-Dimethylfuran, thiophene-2-carboxamide | Hydroperoxypropan, ureido, phenyl groups | Ureido, hydroxy, phenyl groups |
| Complexity | Moderate (three heterocyclic systems) | High (multiple stereocenters, branched substituents) | Extreme (macrocyclic structure with nested stereochemistry) |
| Reported Bioactivity | Not available in evidence | Not explicitly stated; likely protease inhibitor due to peptidomimetic motifs | Similar to compound y , with enhanced stability from macrocyclization |
Key Observations:
Heterocyclic Diversity: The target compound employs a 1,3,4-oxadiazole core, whereas compounds y and z utilize thiazole rings. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, while thiazoles often enhance bioavailability and target selectivity .
In contrast, the hydroperoxypropan and ureido groups in compound y suggest redox or catalytic binding roles, common in enzyme inhibitors .
Structural Complexity : Compounds y and z exhibit advanced stereochemical and macrocyclic architectures, which are absent in the target compound. Such features in y and z likely improve target affinity but complicate synthesis and scalability.
Limitations of the Evidence
The provided evidence lacks direct data on the target compound’s synthesis, bioactivity, or physicochemical properties. To conduct a rigorous comparison, additional sources detailing the following would be required:
- Synthetic routes for the target compound.
- In vitro/in vivo studies (e.g., IC₅₀ values, toxicity profiles).
- Structural analogs with shared 1,3,4-oxadiazole or thiophene-carboxamide motifs.
Biological Activity
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic compound featuring a unique arrangement of functional groups that potentially contribute to its biological activity. This article reviews the current understanding of its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound's structure includes:
- Furan ring : Contributes to reactivity and biological interactions.
- Oxadiazole moiety : Associated with various biological activities.
- Carboxamide group : Enhances solubility and facilitates hydrogen bonding.
The molecular formula is with a molecular weight of 287.27 g/mol.
Antimicrobial Activity
Preliminary studies indicate that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown promising results against various bacterial strains. In vitro tests revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. In cytotoxicity assays conducted on human lung cancer cell lines (A549 and HCC827), the compound demonstrated notable antiproliferative effects. The IC50 values were calculated using GraphPad Prism software, indicating effective inhibition of cancer cell growth at micromolar concentrations. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 6.75 ± 0.19 |
| This compound | HCC827 | 5.13 ± 0.97 |
These findings suggest that structural modifications could enhance its anticancer efficacy further .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It was found to inhibit pro-inflammatory cytokines in vitro, which is crucial for managing conditions like arthritis and other inflammatory diseases. The mechanism appears to involve the suppression of NF-kB signaling pathways.
Case Studies
A notable study involved the synthesis and evaluation of various derivatives related to this compound. The derivatives were tested for their biological activities in both 2D and 3D cell culture systems:
-
Cytotoxicity Assays : The compound exhibited higher activity in 2D assays compared to 3D formats, indicating that microenvironmental factors influence its efficacy.
- Example Results :
- A549 Cell Line: IC50 in 2D = 6.75 μM; IC50 in 3D = 19.94 μM.
- HCC827 Cell Line: IC50 in 2D = 5.13 μM; IC50 in 3D = 20.46 μM.
- Example Results :
These results underscore the importance of testing conditions when evaluating drug efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how are intermediates characterized?
- Methodology :
- Step 1 : Formation of the oxadiazole ring via cyclization of precursors such as hydrazinecarboxamides under reflux in acetonitrile, followed by iodine-mediated cyclization in DMF with triethylamine to eliminate sulfur .
- Step 2 : Functionalization of the thiophene ring via Friedel-Crafts acylation using thiophene-2-carboxamide derivatives .
- Characterization : Intermediates and final products are confirmed using and NMR spectroscopy, with additional validation via X-ray crystallography for structural resolution .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Key Techniques :
- NMR Spectroscopy : and NMR are essential for identifying proton environments and carbon frameworks, particularly distinguishing between oxadiazole and thiophene moieties .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar thiadiazole derivatives (e.g., 2-(2,4-dichlorophenyl)-3-[5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-thiazolidin-4-one) .
Q. What are the primary biological targets explored for similar heterocyclic compounds?
- Targets :
- Antimicrobial Activity : Thiadiazole and oxadiazole derivatives exhibit activity against bacterial and fungal strains via inhibition of cell wall synthesis or enzyme targets (e.g., thymidylate synthase) .
- Anticancer Potential : Thiophene-carboxamide hybrids are studied for apoptosis induction, as seen in 2-amino-3-acyl-tetrahydrobenzothiophene derivatives .
Advanced Research Questions
Q. How can researchers optimize the cyclization step in the synthesis of this compound to improve yield?
- Strategies :
- Solvent Selection : Use polar aprotic solvents like DMF to enhance reaction efficiency, as demonstrated in iodine-mediated cyclization of thiadiazoles .
- Catalysis : Triethylamine aids in deprotonation and sulfur elimination during cyclization, while POCl (for analogous thiadiazoles) accelerates ring closure under reflux .
- Temperature Control : Short reflux times (1–3 minutes) minimize side reactions, as shown in acetonitrile-based syntheses .
Q. What computational or experimental methods resolve contradictions in spectral data (e.g., ambiguous NMR shifts)?
- Approaches :
- 2D NMR Techniques : HSQC and HMBC correlations clarify connectivity in complex heterocycles, especially when tautomerism (e.g., thiol-thione forms) complicates interpretation .
- Comparative Crystallography : Cross-validate NMR data with X-ray structures of related compounds, such as 5-(furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione .
Q. How do electronic properties of the thiophene and oxadiazole moieties influence biological activity?
- Mechanistic Insights :
- Electron-Withdrawing Effects : The oxadiazole ring enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinase active sites) .
- π-Stacking Interactions : Thiophene’s aromatic system facilitates interactions with DNA or protein residues, as observed in antitumor thiophene-carboxamide hybrids .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound’s derivatives?
- SAR Workflow :
- Functional Group Variation : Modify substituents on the furan or thiophene rings (e.g., methyl vs. chloro groups) to assess impact on bioactivity .
- Biological Assays : Test derivatives against bacterial panels (e.g., Staphylococcus aureus) or cancer cell lines, correlating IC values with substituent electronic profiles .
Data Contradiction and Troubleshooting
Q. How should researchers address low yields during the final oxalamide linkage formation?
- Troubleshooting :
- Purification : Use recrystallization (DMSO/water mixtures) or column chromatography to isolate pure products, as applied in thiadiazole syntheses .
- Stoichiometry : Ensure excess oxalyl chloride (1.5–2 eq.) to drive the reaction to completion .
Q. What experimental controls are critical when evaluating this compound’s stability under biological assay conditions?
- Controls :
- pH Stability Tests : Monitor degradation in buffers (pH 4–9) via HPLC to confirm compound integrity .
- Metabolic Stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
